molecular formula C6H5IN2O2 B2646572 3-Iodo-2-nitroaniline CAS No. 721925-17-3

3-Iodo-2-nitroaniline

Cat. No.: B2646572
CAS No.: 721925-17-3
M. Wt: 264.022
InChI Key: YURLZSSAVLKVNB-UHFFFAOYSA-N
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Description

Contextualization within Substituted Anilines and Nitroaromatics as Academic Research Subjects

Substituted anilines and nitroaromatics are foundational classes of compounds that have long been the focus of extensive academic and industrial research. researchgate.net Anilines and their derivatives are crucial precursors for a vast array of products, including pharmaceuticals, dyes, and polymers. acs.orgacs.org The introduction of various substituents onto the aniline (B41778) ring allows for the fine-tuning of its chemical and physical properties, a concept that is central to the design of new functional molecules. rsc.orgresearchgate.net

Nitroaromatics, on the other hand, are highly valuable intermediates in organic synthesis, primarily due to the versatile reactivity of the nitro group. unimi.it This group can be readily reduced to an amino group, providing a strategic pathway for the synthesis of anilines. unimi.itmdpi.com The selective reduction of nitroaromatics, especially those containing other sensitive functional groups, presents a significant challenge and remains an active area of research. researchgate.net The presence of a nitro group also deactivates the aromatic ring towards electrophilic substitution, influencing the regioselectivity of further chemical modifications. libretexts.org

Significance as a Research Building Block and Intermediate in Organic Synthesis Research

3-Iodo-2-nitroaniline serves as a critical intermediate and building block in organic synthesis, primarily due to the distinct reactivity of its functional groups. musechem.com The presence of the iodine atom, a versatile halogen, allows for a variety of cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are instrumental in forming new carbon-carbon bonds. acs.org This capability enables the construction of complex molecular scaffolds from simpler precursors.

The nitro group, in addition to its potential for reduction to an amine, directs the regiochemistry of subsequent reactions and can participate in various transformations. The interplay between the iodo and nitro substituents on the aniline ring provides a platform for sequential and chemoselective modifications, making this compound a valuable asset in multistep synthetic strategies. libretexts.org Its utility has been demonstrated in the synthesis of diverse and complex molecules, highlighting its role in advancing medicinal chemistry and materials science. musechem.com

Overview of Academic Research Trends Pertaining to Halogenated Nitroanilines

Academic research on halogenated nitroanilines is driven by the need for advanced intermediates in the synthesis of high-value chemical products. A significant trend in this field is the development of highly selective catalytic systems for the hydrogenation of halogenated nitroaromatics to their corresponding anilines. researchgate.net The challenge lies in reducing the nitro group without cleaving the carbon-halogen bond, a process known as hydrodehalogenation. researchgate.net The iodine substituent is particularly susceptible to this side reaction, making the selective hydrogenation of iodo-nitroaromatics a key area of investigation. researchgate.net

Another area of active research involves the use of halogenated nitroanilines in the construction of complex heterocyclic systems. For instance, 2-nitroanilines have been utilized in one-pot tandem processes to synthesize 3,4-dihydroquinolin-2-ones, an important scaffold in pharmaceutically active agents. acs.org Furthermore, the study of the supramolecular chemistry of halogenated nitroanilines, including their crystal structures and intermolecular interactions, provides insights into their solid-state properties and potential applications in materials science. iucr.orgrsc.org Research into the synthesis and characterization of various isomers of iodo-nitroanilines and other halogenated nitroanilines continues to expand the toolbox available to synthetic chemists. prepchem.comsigmaaldrich.comsigmaaldrich.com

PropertyData
IUPAC Name This compound
CAS Number 721925-17-3
Molecular Formula C6H5IN2O2
Molecular Weight 264.02 g/mol
Appearance Solid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURLZSSAVLKVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Iodo 2 Nitroaniline and Positional Isomers

Classical Approaches to Halogenation and Nitration of Aniline (B41778) Derivatives

The traditional synthesis of iodo- and nitro-substituted anilines relies on fundamental electrophilic aromatic substitution reactions. The directing effects of the amino and nitro groups play a crucial role in determining the position of the incoming substituent.

Electrophilic Aromatic Iodination Strategies

Direct iodination of aromatic compounds can be challenging due to the low reactivity of molecular iodine. ajol.info To overcome this, activating agents or more potent iodine sources are typically employed. For aniline derivatives, the strong activating and ortho-, para-directing nature of the amino group often leads to multiple substitutions and a mixture of products. libretexts.orguca.edu

Classical methods for the iodination of anilines have utilized reagents such as iodine in the presence of a Lewis acid or an oxidizing agent to generate a more electrophilic iodine species. ajol.info For instance, the use of iodine with silver acetate (B1210297) has been a traditional approach. Another method involves the use of iodine chloride (ICl), which is a more electrophilic source of iodine, particularly for deactivated systems like nitroanilines. libretexts.org

The regioselectivity of iodination is highly dependent on the substituents already present on the aniline ring. In the case of 2-nitroaniline (B44862), the amino group directs iodination to the positions ortho and para to it (positions 4 and 6), while the deactivating nitro group directs meta to itself (positions 4 and 6). This alignment of directing effects favors substitution at the 4- and 6-positions. To achieve substitution at the 3-position (ortho to the nitro group and meta to the amino group), indirect methods or more advanced strategies are often necessary.

Regioselective Nitration Protocols for Aniline Substrates

The direct nitration of aniline with a mixture of nitric acid and sulfuric acid is generally avoided as it leads to oxidation and the formation of tarry by-products. libretexts.org A common strategy to control the reaction is to first protect the amino group by acetylation, forming acetanilide (B955). This modification attenuates the activating effect of the amino group and allows for a more controlled nitration, typically yielding the para-nitro product in high yield. libretexts.org The acetyl group can then be removed by hydrolysis to regenerate the amino group. libretexts.org

Modern methods have been developed to achieve better regioselectivity in the nitration of anilines. One such method employs iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) as both a promoter and a nitro source, which favors ortho-nitration of aniline derivatives. rsc.org Another approach utilizes tert-butyl nitrite (B80452) for the regioselective ring nitration of N-alkyl anilines under mild conditions, which can produce ortho- or para-nitro products depending on the substitution pattern of the starting aniline. acs.orgsci-hub.senih.gov Ceric ammonium (B1175870) nitrate (CAN) has also been used as an inexpensive nitrating agent for the chemo- and regioselective ortho-nitration of aniline carbamates under mild and neutral conditions. researchgate.net

Modern Synthetic Routes and Mechanistic Considerations in 3-Iodo-2-nitroaniline Synthesis

Contemporary synthetic methods offer improved selectivity and efficiency for the synthesis of this compound and its isomers. These often involve the use of N-Iodosuccinimide (NIS) as a mild and effective iodinating agent.

N-Iodosuccinimide (NIS)-Mediated Iodination Techniques

N-Iodosuccinimide (NIS) has emerged as a popular reagent for the iodination of a wide variety of aromatic compounds, including anilines. sorbonne-universite.frresearchgate.netorganic-chemistry.orgsioc-journal.cn Its reactivity can be tuned by the choice of solvent and the use of catalytic additives. sorbonne-universite.frorganic-chemistry.org

The regiochemical outcome of the iodination of anilines with NIS can be remarkably influenced by the solvent. sorbonne-universite.fr Studies have shown that in polar solvents like DMSO, the reaction tends to favor the formation of the para-iodinated product with high selectivity. sorbonne-universite.fr Conversely, switching to less polar solvents such as benzene (B151609), in the presence of acetic acid, can dramatically shift the selectivity towards the ortho-isomer. sorbonne-universite.fr

Various acidic catalysts have been employed to enhance the reactivity of NIS. Catalytic amounts of trifluoroacetic acid (TFA) in acetonitrile (B52724) have been used for the regioselective iodination of activated aromatic compounds with excellent yields and short reaction times. organic-chemistry.orgresearchgate.net For less reactive, deactivated aromatics, stronger acid systems like NIS in concentrated sulfuric acid or in combination with trifluoromethanesulfonic acid have proven effective. researchgate.net

Furthermore, metal-based Lewis acids can catalyze NIS-mediated iodinations. For example, silver(I) triflimide has been used as a catalyst for the mild and rapid iodination of arenes, including aniline derivatives. acs.org An iron(III)-catalyzed method using iron(III) triflimide, generated in situ, also allows for the efficient and highly regioselective iodination of a range of substrates under mild conditions. acs.org In the synthesis of 2-iodo-4-nitroaniline (B1222051) from 4-nitroaniline (B120555), NIS in the presence of an acid catalyst provides the desired product in high yield. acs.orgacs.org

Table 1: Solvent Effect on the Iodination of 3,4-dichloroaniline (B118046) with NIS and Acetic Acid sorbonne-universite.fr

SolventConversion (%)ortho:para Ratio
DMSO>992:98
DMF>992:98
EtOH>994:96
MeCN>997:93
THF>9915:85
EtOAc>9919:81
Et₂O>9922:78
Dioxane>9929:71
CH₂Cl₂>9938:62
Benzene>9945:55

A significant advancement in the application of NIS is the development of solvent-free, solid-state grinding methods. researchgate.netscispace.comresearchgate.net This technique offers several advantages, including shorter reaction times (typically 5-8 minutes), high yields (94-99%), operational simplicity, and reduced environmental impact due to the absence of hazardous solvents. scispace.comresearchgate.net

This method has been successfully applied to the iodination of various industrially important aromatic compounds, including sensitive substrates like anilines and phenols. scispace.comresearchgate.net For example, the iodination of 2-nitroaniline using NIS via grinding achieves excellent selectivity and yield. scispace.com The reaction is often catalyzed by a small amount of acetic acid. scispace.com The high purity of the products obtained through this method suggests a high degree of selectivity. scispace.comresearchgate.net This solid-state approach represents a more efficient and environmentally friendly alternative to traditional solvent-based methods. scispace.comresearchgate.net

Table 2: Comparison of Grinding vs. Solvent-Based Iodination with NIS scispace.com

SubstrateProductTime (min) (Grinding)Yield (%) (Grinding)Time (min) (Solvent)Yield (%) (Solvent)
4-Nitroaniline2-Iodo-4-nitroaniline59912096
2-Nitroaniline4-Iodo-2-nitroaniline59848095

Diazotization and Sandmeyer-Type Transformations for Iodo Group Introduction

The Sandmeyer reaction is a cornerstone of aromatic synthesis, providing a reliable method for introducing a variety of substituents, including iodine, onto an aromatic ring by replacing an amino group via a diazonium salt intermediate. orgsyn.orgijcce.ac.irorganic-chemistry.org This transformation is particularly useful for creating substitution patterns that are not accessible through direct electrophilic substitution. ijcce.ac.ir The process begins with the diazotization of a primary aromatic amine, typically using nitrous acid generated in situ from sodium nitrite and a strong acid at low temperatures (0–5 °C). prepchem.comresearchgate.net The resulting diazonium salt is then treated with a source of iodide, commonly potassium iodide (KI), to yield the corresponding aryl iodide. researchgate.netacs.org

While the Sandmeyer reaction itself is broadly applicable, the synthesis of specific iodo-nitroaniline isomers is highly dependent on the availability of the correct aniline precursor and the regioselectivity of the reaction. For instance, 1-iodo-2-nitrobenzene (B31338) can be synthesized in quantitative yield from 2-nitroaniline via diazotization followed by the addition of a potassium iodide and iodine solution. prepchem.com Similarly, various substituted anilines can be converted to their iodo-derivatives in a one-pot reaction using reagents like p-toluenesulfonic acid (p-TsOH), NaNO₂, and KI in acetonitrile. organic-chemistry.org

However, achieving the specific this compound isomer is challenging due to the directing effects of the nitro and amino groups. Direct iodination of 2-nitroaniline or 3-nitroaniline (B104315) often leads to a mixture of products. A study on the iodination of anilines using N-Iodosuccinimide (NIS) highlights this challenge. When 3-nitroaniline was treated with NIS in the presence of acetic acid, the reaction produced a mixture of products, including 2-iodo-3-nitroaniline (B2514682) (the target isomer's precursor via reduction and re-oxidation, or a related isomer) at a 15% yield, alongside 2-iodo-5-nitroaniline (B1593984) (48%). sorbonne-universite.fr This demonstrates that while direct iodination is possible, controlling the regioselectivity to favor the 3-iodo-2-nitro isomer is a significant hurdle.

Table 1: Comparison of Reagents for Diazotization-Iodination of 2-Nitroaniline sid.ir

Entry Reagents Conditions Time (min) Yield (%)
1 HI/KNO₂ DMSO/35 °C 15 89
2 KI/NaNO₂/PTSA MeCN/10–25 °C 10 91

Reduction of Dinitroaniline Precursors to Access Specific Isomers

An alternative strategy to synthesize specific nitroaniline isomers involves the selective reduction of a dinitroaromatic precursor. This approach is particularly valuable when one nitro group is more sterically hindered or electronically deactivated than the other, allowing for controlled reduction. A potential, though not explicitly documented, pathway to this compound could involve the selective reduction of 1-iodo-2,3-dinitrobenzene.

The selective reduction of dinitrobenzenes can be achieved using various reagents. rsc.org For example, catalytic hydrogenation using a noble metal catalyst (like platinum or palladium) in combination with an iron or iron salt co-catalyst in an acidic medium has been shown to be effective. google.com This system can exhibit high isomer specificity. In cases where a halogen is ortho to one nitro group and para to another, the ortho nitro group is preferentially reduced. google.com Applying this logic to the hypothetical precursor 1-iodo-2,3-dinitrobenzene, the nitro group at the 2-position (ortho to the iodine) would be the likely site of reduction, yielding the desired this compound.

The success of this route hinges on the availability of the 1-iodo-2,3-dinitrobenzene precursor, which can be prepared from 2,3-dinitroaniline (B181595). lookchem.com The synthesis of 2,3-dinitroaniline itself can be accomplished through methods like the nitration of acetanilide derivatives followed by hydrolysis.

Palladium-Catalyzed Iodination Approaches (Conceptual)

Modern synthetic chemistry has seen the rise of palladium-catalyzed C-H activation and functionalization as a powerful tool for forming carbon-halogen bonds under milder conditions than traditional methods. nih.gov While no specific palladium-catalyzed synthesis of this compound has been reported, the conceptual application of these methods presents a promising future direction.

Palladium-catalyzed iodination can proceed through various mechanisms. One approach involves the decarbonylative iodination of aryl carboxylic acids, where an inexpensive starting material is converted to an aryl iodide using a Pd/Xantphos catalyst system and 1-iodobutane (B1219991) as the iodide source. acs.org Another strategy is the direct C-H iodination of arenes. For example, iron(III) has been used to catalyze the activation of N-iodosuccinimide (NIS) for the highly regioselective iodination of a wide range of aryl compounds, including deactivated systems like 4-nitroaniline, which was iodinated at the 2-position. acs.org

Furthermore, iodide itself can play a crucial role in palladium catalysis, not just as a reactant but as a ligand that enhances catalytic activity. Research has shown that iodide can bridge two palladium centers, forming a binuclear complex that accelerates reactions like C-H nitrosation. nih.gov This suggests that a carefully designed palladium system could potentially achieve the direct and selective iodination of 2-nitroaniline at the C3 position. These methods, however, remain conceptual for this specific target and would require significant research and development.

Optimization of Reaction Conditions and Yields in Academic Syntheses

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired isomer in the synthesis of iodo-nitroanilines. Key variables include the choice of iodinating agent, solvent, catalyst, temperature, and reaction time.

Studies on the iodination of activated and deactivated anilines provide insight into these optimizations. For the direct iodination of 4-nitroaniline to 2-iodo-4-nitroaniline, various systems have been explored. A reagent system of I₂/HNO₃ in acetic acid provides an 89% yield at room temperature in just four hours. babafaridgroup.edu.in Another method using iodine and silver acetate in glacial acetic acid gives a 72% yield. The choice of solvent can dramatically switch regioselectivity; using N-iodosuccinimide (NIS) in polar solvents like DMSO favors para-iodination, while adding acetic acid in benzene can invert this preference to favor ortho-iodination. sorbonne-universite.fr

In diazotization-iodination reactions, replacing strong mineral acids with solid acid catalysts like sulfonic acid-based cation-exchange resins can create a milder, more eco-friendly process that proceeds efficiently in water. researchgate.net The use of phase-transfer catalysts or ionic liquids has also been shown to improve yields and simplify procedures. ijcce.ac.ir For example, the diazotization-iodination of 2-nitroaniline can achieve a 93% yield in under 10 minutes using cellulose (B213188) sulfuric acid under solvent-free conditions. researchgate.netsid.ir

Table 2: Optimization Parameters for Iodination of 4-Nitroaniline with Iodine-Silver Acetate

Parameter Range Tested Optimal Value Yield (%)
I₂ Equivalents 1.0–1.5 1.2 72
AgOAc (mol%) 5–15 10 70
Temperature (°C) 50–80 70 68

Synthesis of Precursors and Intermediates Relevant to this compound Formation

The synthesis of this compound is fundamentally dependent on the availability of suitable precursors, primarily other substituted anilines or dinitrobenzenes.

Dinitroaniline Precursors:

2,3-Dinitroaniline: This is a key precursor for a potential route involving selective reduction after iodination. It can be synthesized by the nitration of acetanilide derivatives followed by hydrolysis to remove the protecting group. Another method involves the nitration of nitroanilines with reagents like nitronium hexafluorophosphate.

2,4-Dinitroaniline (B165453): This isomer is commonly prepared by the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with ammonia (B1221849) or through the hydrolysis of 2,4-dinitroacetanilide. wikipedia.orgorgsyn.org An autoclave-free method involves heating 2,4-dinitrochlorobenzene with ammonium acetate at 170°C, yielding the product in 68-76% yield after recrystallization. orgsyn.org

2,6-Dinitroaniline: A multi-step synthesis starts from chlorobenzene, which undergoes sulfonation and then nitration to form potassium 4-chloro-3,5-dinitrobenzenesulfonate. This intermediate is treated with ammonium hydroxide (B78521) to replace the chlorine with an amino group, followed by desulfonation in boiling sulfuric acid to yield 2,6-dinitroaniline. orgsyn.org

Iodinated Precursors:

1-Iodo-2-nitrobenzene: This compound is prepared via the Sandmeyer reaction of 2-nitroaniline. The amine is diazotized with sodium nitrite in concentrated sulfuric acid, and the resulting diazonium salt is added to a solution of potassium iodide and iodine to produce the final product. prepchem.com

1-Iodo-2,4-dinitrobenzene: Synthesized from 2,4-dinitroaniline through a Sandmeyer reaction. acs.orgmendelchemicals.comacs.org

2-Iodo-4-nitroaniline: Typically synthesized by the direct iodination of 4-nitroaniline using various reagents, such as iodine monochloride, orgsyn.org or a combination of iodine and an oxidant like nitric acid babafaridgroup.edu.in or silver acetate.

Chemical Reactivity and Mechanistic Investigations of 3 Iodo 2 Nitroaniline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aromatic rings, wherein a nucleophile displaces a leaving group. wikipedia.org Unlike the more common electrophilic substitution reactions of aromatic compounds, SNAr proceeds via an addition-elimination mechanism, particularly on aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups. chemistrysteps.com

Influence of Nitro and Iodo Substituents on SNAr Pathways

The reactivity of 3-Iodo-2-nitroaniline in SNAr reactions is profoundly influenced by its substituent pattern. The presence of a nitro group (NO₂) ortho to the iodo (I) leaving group is crucial for activating the aromatic ring toward nucleophilic attack. chemistrysteps.combyjus.com

The SNAr mechanism involves two principal steps:

Nucleophilic Addition : A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the ring's aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.compressbooks.pub

Elimination : The leaving group departs, restoring the aromaticity of the ring and resulting in the substituted product. pressbooks.pub

The nitro group facilitates this pathway in several ways:

Activation : As a potent electron-withdrawing group, the nitro group decreases the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by a nucleophile. wikipedia.orgbyjus.com

Stabilization of the Intermediate : The negative charge of the Meisenheimer complex is delocalized through resonance. When the nitro group is positioned ortho or para to the site of attack, it can directly participate in this resonance stabilization, significantly lowering the activation energy of the first, rate-determining step. chemistrysteps.compressbooks.pub

The iodine atom in this compound serves as the leaving group in the SNAr reaction. Its role is primarily in the second, faster step of the mechanism where the C-I bond is broken to restore the aromatic system. youtube.com

Exploration of Leaving Group Susceptibility and Nucleophile Reactivity

In the context of SNAr reactions, the nature of both the leaving group and the nucleophile dictates the reaction's efficiency.

Leaving Group Susceptibility: The typical reactivity order for halogen leaving groups in SNAr reactions is F > Cl ≈ Br > I. wikipedia.orgnih.gov This trend is inverted compared to Sₙ2 reactions and is a hallmark of the addition-elimination mechanism where the initial nucleophilic attack is the rate-determining step. wikipedia.orgyoutube.com The high electronegativity of fluorine polarizes the carbon-fluorine bond, making the ipso-carbon more electrophilic and accelerating the initial attack by the nucleophile. youtube.comnih.gov Consequently, iodine is generally the least effective halogen leaving group in SNAr reactions.

Table 1: Relative Reactivity of Halogens as Leaving Groups in SNAr Reactions

Leaving Group Relative Reactivity Rationale
F Highest High electronegativity strongly polarizes the C-X bond, making the carbon highly susceptible to nucleophilic attack (rate-determining step). youtube.comnih.gov
Cl Intermediate Less electronegative than fluorine, leading to a less polarized C-X bond and slower nucleophilic attack.
Br Intermediate Similar reactivity to chlorine in many SNAr systems. nih.gov
I Lowest Least electronegative halogen, resulting in the least polarized C-X bond and the slowest rate of initial nucleophilic attack. wikipedia.org

Nucleophile Reactivity: A wide range of nucleophiles can be employed in SNAr reactions with substrates like this compound. Common nucleophiles include primary and secondary amines, alkoxides, and thiolates. chemistrysteps.comtandfonline.com The reactivity of the nucleophile is a key factor; stronger nucleophiles generally lead to faster reaction rates. For instance, studies on the amination of 5-halo-2-nitroanilines (a structurally similar system) have shown that various amines can successfully displace the halogen atom. tandfonline.comtandfonline.com

Assessment of Eco-Friendly Energy Sources in SNAr Reactions

To align with the principles of green chemistry, alternative energy sources have been investigated to promote SNAr reactions, often leading to significant improvements in reaction times, yields, and energy efficiency compared to conventional heating. tandfonline.comtandfonline.com

Microwave (MW) Irradiation: Microwave-assisted organic synthesis has proven to be a highly effective technique for SNAr reactions. rsc.org The direct interaction of microwaves with polar molecules (like the solvent and reactants) leads to rapid and uniform heating, often resulting in dramatic rate enhancements. nih.govresearchgate.net In the synthesis of various amino-nitroaniline derivatives via SNAr, microwave energy was found to be the most efficient method, providing the desired products in shorter times and with better yields compared to thermal heating, infrared, or ultrasound. tandfonline.comresearchgate.net

Ultrasound (US) and Infrared (IR) Irradiation: Ultrasound and infrared irradiation are other non-conventional energy sources used to drive SNAr reactions. Ultrasound promotes reactions through acoustic cavitation, which generates localized high-temperature and high-pressure zones, enhancing mass transfer and reactivity. tandfonline.com Infrared radiation can also be used as a direct heating source. While effective, these methods are often found to be less efficient than microwave irradiation for this class of reactions. tandfonline.com

Table 2: Comparison of Energy Sources for SNAr Amination of Halo-Nitroaromatic Compounds

Energy Source Typical Reaction Time General Outcome
Conventional Heating Hours to days Serves as a baseline; often requires prolonged heating at high temperatures. tandfonline.com
Infrared (IR) Hours Generally faster than conventional heating but less efficient than microwaves. tandfonline.com
Ultrasound (US) Hours Can improve reaction rates but is often outperformed by microwave irradiation. tandfonline.com
Microwave (MW) Minutes to hours Represents the best option in many cases, offering the highest yields in the shortest time. tandfonline.comresearchgate.net

Redox Chemistry of the Nitro Group in this compound

The nitro group is a versatile functional group that can undergo various redox transformations. In this compound, the reduction of the nitro group is a particularly important reaction for the synthesis of valuable chemical intermediates.

Selective Reduction Pathways to Amino Derivatives

The reduction of the nitro group in an aromatic nitro compound to a primary amine is a fundamental transformation in organic synthesis. researchgate.net This reaction converts this compound into 3-Iodo-1,2-phenylenediamine, a useful building block. The reaction proceeds through nitroso and hydroxylamine intermediates. unimi.itthieme-connect.de

A primary challenge in the reduction of halogenated nitroarenes is achieving chemoselectivity—reducing the nitro group without cleaving the carbon-halogen bond (hydrodehalogenation). organic-chemistry.org Several methods have been developed to address this.

Catalytic Hydrogenation : This is a common and efficient method for nitro group reduction. wikipedia.org

Palladium on Carbon (Pd/C) : While highly effective, Pd/C can sometimes cause dehalogenation, particularly with iodo and bromo substituents. However, using hydrazine hydrate as the hydrogen source with Pd/C can selectively reduce nitroarenes while preserving the halogen. organic-chemistry.org

Raney Nickel : This catalyst is often preferred for substrates where dehalogenation is a concern, as it is less prone to cleaving C-I, C-Br, and C-Cl bonds compared to palladium. commonorganicchemistry.com

Other Catalysts : Platinum(IV) oxide and various non-noble metal catalysts (e.g., based on cobalt or nickel) have also been employed for this transformation. unimi.itwikipedia.orggoogle.com

Metal-Based Reductions :

Metals in Acid : The use of metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in an acidic medium provides a mild and often highly selective method for reducing nitro groups in the presence of other reducible functionalities. wikipedia.orgcommonorganicchemistry.com

Sodium Borohydride (NaBH₄) : In the presence of suitable catalysts, such as copper ferrite (CuFe₂O₄) nanoparticles, NaBH₄ is an effective reducing agent for converting nitroanilines to phenylenediamines in aqueous media. nih.govresearchgate.netresearchgate.net

Table 3: Selected Reagents for Chemoselective Reduction of Halogenated Nitroarenes

Reagent/Catalyst System Selectivity Comments
H₂ / Raney Nickel Good Often used to avoid dehalogenation of aryl chlorides, bromides, and iodides. commonorganicchemistry.com
Hydrazine Hydrate / Pd/C Good Selectively reduces the nitro group in multihalogenated nitroarenes. organic-chemistry.org
Fe / Acid (e.g., HCl, AcOH) Excellent A classic, mild, and highly chemoselective method. commonorganicchemistry.com
SnCl₂ / Acid Excellent Provides mild reduction conditions and tolerates many functional groups. commonorganicchemistry.com
NaBH₄ / Catalyst (e.g., CuFe₂O₄) Good Effective catalytic system for the reduction of nitroanilines. nih.govresearchgate.net

Reactivity Towards Oxidative Reagents

The oxidation of this compound is less commonly explored than its reduction or substitution reactions. The molecule contains three functionalities to consider: the aromatic ring, the amino group, and the nitro group.

Aromatic Ring : The benzene (B151609) ring is substituted with two strong electron-withdrawing groups (nitro and iodo), making it highly electron-deficient. This deactivation renders the ring resistant to electrophilic attack and oxidative degradation under typical conditions.

Nitro Group : The nitrogen atom in the nitro group is in its highest oxidation state (+5) and is therefore not susceptible to further oxidation.

Amino Group : The primary amino group (-NH₂) is the most likely site of oxidation. Aromatic amines can be oxidized by various reagents to form a range of products, including nitroso compounds, azo compounds, or polymeric materials, depending on the oxidant and reaction conditions.

In a related context, an oxidative one-pot SNAr-based amination reaction has been reported where a 2-phenylhydrazinyl derivative was oxidized in DMSO. tandfonline.com Additionally, oxidants like ortho-periodic acid have been used for the oxidative iodination of aromatic amines, though this involves the introduction of iodine rather than oxidation of the amine itself. nih.gov

Given the electron-deficient nature of the ring and the presence of the oxidizable amino group, the reaction of this compound with strong oxidizing agents would likely lead to complex product mixtures or degradation, with the amino group being the primary site of reactivity. Specific, controlled oxidation of this substrate is not a well-documented transformation.

Reactions Involving the Iodo Moiety

The carbon-iodine (C-I) bond is the most reactive site on the this compound molecule for many synthetic transformations due to its relatively low bond dissociation energy compared to other carbon-halogen bonds.

The activation of the carbon-iodine bond is a critical step in the functionalization of this compound. This bond is significantly more reactive than corresponding carbon-bromine or carbon-chlorine bonds in transition-metal-catalyzed processes. This enhanced reactivity allows for selective transformations at the iodine-substituted position. The C-I bond can be cleaved through several mechanisms, including oxidative addition to a low-valent transition metal center, which is a key step in many cross-coupling catalytic cycles. libretexts.org

The presence of the adjacent nitro group, a strong electron-withdrawing group, influences the electronic properties of the C-I bond and the aromatic ring. This electronic effect can facilitate the activation process in certain catalytic systems. Functionalization reactions post-activation can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, making this compound a versatile building block in organic synthesis.

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond. These reactions are fundamental in organic synthesis for the formation of C-C bonds.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org For this compound, this reaction would proceed via a Pd(0)/Pd(II) catalytic cycle, initiated by the oxidative addition of the C-I bond to a Pd(0) catalyst. wikipedia.org This methodology allows for the introduction of vinyl groups at the 3-position of the aniline (B41778) scaffold.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The high reactivity of aryl iodides makes them ideal substrates for Sonogashira couplings, which can often be carried out under mild conditions. wikipedia.org Coupling this compound with various alkynes provides a direct route to 3-alkynyl-2-nitroaniline derivatives.

Suzuki Reaction: The Suzuki reaction couples an organohalide with an organoboron species, such as a boronic acid, using a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction is widely used for synthesizing biaryl compounds. wikipedia.org The reaction of this compound with an arylboronic acid would begin with the oxidative addition of the C-I bond to the Pd(0) catalyst, followed by transmetalation and reductive elimination to yield a substituted 2-nitro-biphenyl-3-amine. libretexts.org The nitro group can be a viable electrophilic partner in some advanced Suzuki-Miyaura coupling reactions. mdpi.comnih.govresearchgate.net

Table 1: Conceptual Overview of Cross-Coupling Reactions for this compound

Reaction Coupling Partner Typical Catalyst System Resulting Bond/Structure
Heck Reaction Alkene (e.g., R-CH=CH₂) Pd(0) catalyst (e.g., Pd(OAc)₂), Base C-C bond, forms a substituted alkene
Sonogashira Coupling Terminal Alkyne (e.g., R-C≡CH) Pd(0) catalyst, Cu(I) co-catalyst, Base C-C bond, forms an internal alkyne

Mechanistic Studies

Understanding the reaction mechanisms involving this compound is essential for predicting its reactivity and controlling reaction outcomes.

The presence of a nitro group makes this compound a suitable substrate for radical-nucleophilic aromatic substitution (SRN1) reactions. chim.it This multi-step chain mechanism is distinct from polar substitution pathways and involves radical and radical-anion intermediates. dalalinstitute.com

The SRN1 mechanism proceeds via the following key steps:

Initiation: An electron is transferred to the substrate (this compound) to form a radical anion. The electron-withdrawing nitro group is crucial for stabilizing this intermediate.

Propagation:

The radical anion fragments, cleaving the C-I bond to release an iodide ion and form a 2-nitroanilino-3-yl radical (Ar•). chim.it

This aryl radical reacts with a nucleophile (Nu⁻) to form a new radical anion (ArNu•⁻).

This new radical anion transfers its extra electron to another molecule of the starting substrate, forming the final product (ArNu) and regenerating the initial radical anion to continue the chain. chim.it

Termination: The chain reaction is terminated when radical species are quenched without generating new radicals.

Poor hydrogen donor solvents like DMSO are often used to minimize side reactions where the aryl radical abstracts a hydrogen atom. chim.it

Table 2: Key Steps in the SRN1 Mechanism

Step Process Description
Initiation Electron Transfer Ar-I + e⁻ → [Ar-I]•⁻
Propagation i Fragmentation [Ar-I]•⁻ → Ar• + I⁻
Propagation ii Nucleophilic Attack Ar• + Nu⁻ → [Ar-Nu]•⁻

| Propagation iii | Electron Transfer | [Ar-Nu]•⁻ + Ar-I → Ar-Nu + [Ar-I]•⁻ |

In the context of nucleophilic aromatic substitution (SNAr), reactions can proceed through either a concerted or a stepwise pathway. nih.gov

Stepwise Pathway (Addition-Elimination): The classical SNAr mechanism is a two-step process. nih.gov It involves the initial addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is followed by the elimination of the leaving group (in this case, iodide). The presence of strong electron-withdrawing groups, such as the nitro group in this compound, ortho or para to the leaving group is essential for stabilizing the Meisenheimer intermediate, making this stepwise pathway highly favorable. nih.gov

Concerted Pathway (cSNAr): In a concerted mechanism, the breaking of the C-I bond and the formation of the new bond with the nucleophile occur in a single step through a single transition state. quora.com These reactions are less common for SNAr and are typically observed in systems that are not strongly activated by electron-withdrawing groups. nih.gov Given the strong activation provided by the nitro group in this compound, a stepwise mechanism via a Meisenheimer intermediate is the more probable pathway for its SNAr reactions. nih.gov

While the nitro and amino groups dictate much of the ring's electronic character, the iodine atom itself can play a role in activating the molecule through halogen bonding. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic region on another molecule. rsc.org

The electron-withdrawing nature of the adjacent nitro group can enhance the positive electrostatic potential of the σ-hole on the iodine atom in this compound. This makes it a more effective halogen-bond donor. This interaction can activate the molecule towards nucleophilic attack by polarizing the C-I bond or by pre-organizing reactants, thereby facilitating certain chemical transformations. researchgate.netresearchgate.net This form of electrophilic activation via halogen bonding offers a non-covalent strategy to influence the reactivity of the substrate. d-nb.info

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for determining the precise structure of 3-Iodo-2-nitroaniline by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N.

Proton (¹H) NMR spectroscopy provides crucial information about the number, environment, and connectivity of protons in the this compound molecule. The spectrum is expected to show distinct signals for the aromatic protons and the amino (-NH₂) protons.

The aromatic region of the spectrum (typically δ 6.0-8.5 ppm) would display signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts are influenced by the electronic effects of the three substituents: the electron-donating amino group (-NH₂) and the electron-withdrawing nitro (-NO₂) and iodo (-I) groups.

H-6: This proton is ortho to the electron-donating amino group and meta to the electron-withdrawing nitro group, which would result in a relatively upfield shift compared to other aromatic protons. It is expected to appear as a doublet of doublets due to coupling with H-4 and H-5.

H-5: Positioned meta to both the amino and nitro groups, this proton's chemical shift would be intermediate. It would likely appear as a triplet or a doublet of doublets, coupling with H-4 and H-6.

H-4: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the amino group, causing it to be the most deshielded of the aromatic protons and to appear at the highest chemical shift (downfield). It is expected to be a doublet of doublets, coupling with H-5 and H-6.

The amino group protons (-NH₂) typically appear as a broad singlet in a region that can vary (often δ 3.5-6.0 ppm), depending on the solvent and concentration. In the related compound 2-nitroaniline (B44862), the amino protons appear as a broad singlet around δ 5.98 ppm in CDCl₃. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz)
Aromatic H-4 ~7.8 - 8.2 dd J(H4-H5), J(H4-H6)
Aromatic H-5 ~6.8 - 7.2 t or dd J(H5-H4), J(H5-H6)
Aromatic H-6 ~6.6 - 7.0 dd J(H6-H5), J(H6-H4)

Note: These are predicted values based on the analysis of substituent effects and data from analogous compounds. Actual values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy is used to identify all unique carbon atoms in the molecule. For this compound, six distinct signals are expected in the aromatic region (typically δ 90-160 ppm), corresponding to the six carbons of the benzene ring. libretexts.org The chemical shifts are significantly influenced by the attached substituents.

C-1 (C-NH₂): The carbon atom bonded to the amino group is expected to be shielded relative to an unsubstituted benzene ring, with a chemical shift in the range of δ 145-150 ppm.

C-2 (C-NO₂): The carbon bearing the electron-withdrawing nitro group will be deshielded, appearing downfield, likely in the δ 140-150 ppm range.

C-3 (C-I): The direct attachment of the heavy iodine atom causes significant shielding (the "heavy atom effect"), resulting in this carbon signal appearing far upfield, typically in the δ 90-100 ppm range.

C-4, C-5, C-6: These carbons, bearing hydrogen atoms, will have chemical shifts in the typical aromatic range of δ 115-135 ppm, with their exact positions determined by their proximity to the various substituents. For example, C-4, being ortho to the nitro group, would be more deshielded than C-6, which is ortho to the amino group.

The identification of these distinct signals confirms the substitution pattern on the aromatic ring. nih.govlibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C-1 ~147 Attached to -NH₂ (deshielded)
C-2 ~145 Attached to -NO₂ (deshielded)
C-3 ~95 Attached to -I (shielded)
C-4 ~130 Aromatic CH, ortho to -NO₂
C-5 ~120 Aromatic CH, meta to substituents

Note: Predicted values are based on typical substituent effects and data from related compounds like 2-nitroaniline and 3-nitroaniline (B104315). rsc.org

While less common than ¹H and ¹³C NMR, Nitrogen-15 (¹⁵N) and Oxygen-17 (¹⁷O) NMR are powerful techniques for directly probing the electronic environments of the nitrogen and oxygen atoms within the amino and nitro functional groups. nih.govnih.gov

¹⁵N NMR: This technique would show two distinct signals for this compound: one for the nitrogen in the amino (-NH₂) group and one for the nitrogen in the nitro (-NO₂) group. The chemical shift of the nitro group nitrogen is typically found significantly downfield compared to the amino nitrogen due to the lower electron density and different hybridization. This analysis provides direct evidence for the presence and electronic state of both nitrogen-containing functional groups.

¹⁷O NMR: Although the low natural abundance and quadrupolar nature of ¹⁷O can make it a challenging nucleus to observe, ¹⁷O NMR could, in principle, be used to characterize the oxygen atoms of the nitro group. The chemical shift would be sensitive to the electronic structure and bonding within the -NO₂ moiety.

To unambiguously assign all the ¹H and ¹³C signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks connecting adjacent aromatic protons (e.g., H-4 with H-5, H-5 with H-6), establishing their sequence on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the signals of H-4, H-5, and H-6 in the ¹H spectrum to the signals of C-4, C-5, and C-6 in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for assigning the quaternary (non-protonated) carbons. For instance, the amino protons could show a correlation to C-1 and C-2. The aromatic proton H-4 would show correlations to the quaternary carbons C-2 and C-3, confirming the positions of the nitro and iodo groups relative to the aromatic protons. These experiments, used together, allow for a complete and confident assignment of the entire molecular structure. acs.org

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule's functional groups.

The FTIR spectrum of this compound would exhibit characteristic absorption bands that serve as fingerprints for its key functional groups.

Amino (-NH₂) Group: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. An N-H bending (scissoring) vibration is typically observed around 1600-1640 cm⁻¹.

Nitro (-NO₂) Group: This group is characterized by two strong and easily identifiable stretching vibrations: an asymmetric stretch usually appearing between 1500-1560 cm⁻¹ and a symmetric stretch between 1330-1370 cm⁻¹.

Aromatic Ring: The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring produce a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations (in the 700-900 cm⁻¹ range) are diagnostic of the substitution pattern on the benzene ring.

Carbon-Iodine (C-I) Bond: The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500-600 cm⁻¹, due to the heavy mass of the iodine atom.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the vibrations of the aromatic ring skeleton.

Table 3: Characteristic FTIR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amino (-NH₂) Asymmetric N-H Stretch ~3450 - 3500
Amino (-NH₂) Symmetric N-H Stretch ~3350 - 3400
Amino (-NH₂) N-H Bend (Scissoring) ~1600 - 1640
Aromatic C-H C-H Stretch ~3000 - 3100
Aromatic C=C C=C Ring Stretch ~1450 - 1600
Nitro (-NO₂) Asymmetric N-O Stretch ~1500 - 1560
Nitro (-NO₂) Symmetric N-O Stretch ~1330 - 1370

Note: Frequencies are based on data from related nitroaniline compounds and general correlation charts. researchgate.net

Analysis of Hydrogen Bonding and Intramolecular Interactions through Vibrational Signatures

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for elucidating the intricate network of hydrogen bonds and other intramolecular interactions within this compound. The presence of both an amino (-NH₂) group and a nitro (-NO₂) group in ortho positions on the benzene ring strongly suggests the formation of an intramolecular hydrogen bond.

This interaction is primarily observed through shifts in the stretching frequencies of the N-H bonds in the amino group. In a non-interacting environment, the asymmetric and symmetric stretching vibrations of a primary amine typically appear at higher wavenumbers. However, due to intramolecular hydrogen bonding with the adjacent nitro group, these bands are expected to shift to lower frequencies in the spectrum of this compound.

For comparison, in the related molecule 2-nitroaniline, the N-H stretching bands are observed at specific frequencies that indicate significant intramolecular hydrogen bonding. acs.orgwikipedia.org Similar behavior is anticipated for this compound. The iodine substituent at the 3-position is expected to exert an electronic influence on the aromatic ring, which could modulate the strength of this intramolecular hydrogen bond.

Key vibrational signatures indicative of hydrogen bonding in this compound would include:

N-H Stretching Vibrations: Broadened bands at lower wavenumbers compared to aniline (B41778), indicating the involvement of the N-H protons in hydrogen bonding.

NO₂ Stretching Vibrations: The asymmetric and symmetric stretching frequencies of the nitro group may also be perturbed due to the intramolecular interaction.

A detailed analysis of these vibrational modes provides a qualitative and semi-quantitative understanding of the strength and nature of the intramolecular hydrogen bonding present in the molecule.

Table 1: Expected Vibrational Frequencies for this compound Based on Analogous Compounds

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Notes
N-H Asymmetric Stretch3450 - 3550Shifted to lower frequency due to intramolecular hydrogen bonding. The exact position is influenced by the electronic effects of the iodo and nitro groups.
N-H Symmetric Stretch3350 - 3450Also shifted to a lower frequency, and the separation between the asymmetric and symmetric stretches can provide information on the H-N-H bond angle.
NO₂ Asymmetric Stretch1500 - 1550May show a slight shift due to electronic conjugation and participation of the oxygen atoms in hydrogen bonding.
NO₂ Symmetric Stretch1330 - 1370Sensitive to the electronic environment and intramolecular interactions.
C-I Stretch500 - 600The carbon-iodine stretching vibration is typically found in the far-infrared region and can be influenced by the overall molecular structure and intermolecular forces.

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Experimental values for this compound may vary.

Conformational Insights from Vibrational Spectra

The vibrational spectrum of this compound can also offer insights into its preferred conformation. The relative orientation of the amino, nitro, and iodo substituents on the benzene ring can be inferred from the appearance of specific vibrational modes. colostate.edu The planarity of the molecule, influenced by the intramolecular hydrogen bond, can be probed by analyzing the out-of-plane bending modes.

Computational studies on substituted anilines have shown that the potential energy surface can reveal the most stable conformations. colostate.edu For this compound, the intramolecular hydrogen bond is expected to lock the molecule into a relatively planar conformation, which would be reflected in the vibrational spectrum. Any significant deviations from this planarity, potentially due to steric hindrance from the iodine atom, would result in the appearance of additional bands or shifts in the expected frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for investigating the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorption bands corresponding to π → π* and n → π* transitions, which are typical for aromatic compounds containing chromophoric and auxochromic groups. ulisboa.ptlibretexts.org

The chromophoric system in this compound is the nitrobenzene moiety, which is further functionalized with an amino group (an auxochrome) and an iodine atom (a halogen substituent). The amino group, being an electron-donating group, and the nitro group, an electron-withdrawing group, are in positions that facilitate intramolecular charge transfer (ICT). This ICT character significantly influences the position and intensity of the absorption bands.

The UV-Vis spectrum of the parent 2-nitroaniline shows characteristic absorption maxima. researchgate.net For this compound, the introduction of the iodine atom is expected to cause a bathochromic (red) shift in the absorption maxima due to the "heavy atom effect" and its influence on the electronic distribution in the aromatic ring.

The primary electronic transitions expected for this compound are:

π → π transitions:* Associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic system. These are typically high-intensity bands.

n → π transitions:* Involving the excitation of a non-bonding electron from the oxygen atoms of the nitro group or the nitrogen of the amino group to an antibonding π* orbital. These transitions are generally of lower intensity.

The solvent environment can also play a crucial role in the position of the absorption bands, with polar solvents often causing shifts in the λmax due to differential stabilization of the ground and excited states.

Table 2: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

Transition TypePredicted λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Chromophore/Transition Details
π → π380 - 420High ( > 10,000)Intramolecular charge transfer band from the amino group and the benzene ring to the nitro group. The iodine substituent likely contributes to a bathochromic shift compared to 2-nitroaniline.
n → π270 - 320Low to Medium ( < 2,000)Involving non-bonding electrons of the nitro and amino groups. This band may be a shoulder on the more intense π → π* transition.

Note: The data presented is an estimation based on the known spectroscopic properties of similar nitroaniline derivatives. Actual experimental values may differ.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₆H₅IN₂O₂), the theoretical exact mass can be calculated with high precision.

The ability of HRMS to distinguish between ions with very similar nominal masses makes it a crucial tool for confirming the identity of a synthesized compound and for identifying unknown substances in complex mixtures. The high mass accuracy, typically in the sub-ppm range, provides a high degree of confidence in the assigned molecular formula.

Table 3: Calculated Exact Mass for this compound

Molecular FormulaIsotopeTheoretical Exact Mass (Da)
C₆H₅IN₂O₂¹²C₆¹H₅¹²⁷I¹⁴N₂¹⁶O₂263.9445

This value is calculated based on the most abundant isotopes of the constituent elements.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile and semi-volatile compounds like this compound.

In a GC-MS analysis, a sample is vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

The fragmentation pattern of this compound in the mass spectrometer is influenced by the stability of the resulting ions. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). The presence of the iodine atom will also lead to characteristic fragments, including the iodine cation (I⁺) or fragments containing iodine. Analysis of these fragmentation patterns can provide valuable structural information. For instance, the mass spectrum of the related compound 2,6-diiodo-4-nitroaniline shows characteristic fragmentation. nist.gov

Table 4: Plausible Mass Fragments for this compound in GC-MS

m/z (Daltons)Possible Fragment IonPlausible Fragmentation Pathway
264[M]⁺Molecular ion of this compound.
218[M - NO₂]⁺Loss of the nitro group.
137[M - I]⁺Loss of the iodine atom.
127[I]⁺Iodine cation, a characteristic fragment for iodo-substituted compounds.
91[C₆H₅N]⁺A fragment resulting from the loss of both the iodo and nitro groups.

Note: The fragmentation patterns are predictive and based on general principles of mass spectrometry and data from similar compounds. The relative intensities of these fragments would depend on the specific ionization conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Impurities

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the identification and quantification of non-volatile impurities that may be present in "this compound". This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of sensitivity and selectivity.

In a typical LC-MS analysis of aromatic nitro compounds, a reversed-phase column (such as a C18 column) is employed. The mobile phase often consists of a mixture of an aqueous component (e.g., water with a small percentage of formic acid to facilitate protonation) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution is commonly used, where the proportion of the organic solvent is increased over time to elute compounds with increasing hydrophobicity.

The mass spectrometer, coupled to the LC system, can be operated in various ionization modes, with electrospray ionization (ESI) being a common choice for polar molecules like nitroanilines. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the confident identification of unknown impurities by determining their elemental composition. While specific studies on "this compound" are not prevalent, the analysis of similar compounds such as p-nitroaniline by LC-MS/MS has been demonstrated for detecting it in various matrices. For instance, a method for detecting p-nitroaniline in thermally processed chicken breasts involved a triple-quadrupole mass spectrometer, highlighting the technique's sensitivity with limits of detection (LOD) and quantification (LOQ) in the µg/kg range embrapa.br.

Table 1: Illustrative LC-MS Parameters for Analysis of Aromatic Nitro Compounds

ParameterValue
LC System Agilent 1200 Series or equivalent
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 0.5 mL/min
Injection Volume 5 µL
MS Detector Quadrupole Time-of-Flight (Q-TOF)
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Range 50-500 m/z

Note: This table represents typical starting parameters for method development for a compound like this compound, based on general knowledge of LC-MS analysis of similar aromatic compounds.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are indispensable for both the purification of "this compound" after its synthesis and for the subsequent assessment of its purity. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) each play a crucial role in the analytical workflow.

HPLC is a cornerstone technique for the purity assessment of "this compound". It allows for the separation, identification, and quantification of the main compound and any process-related impurities. A typical HPLC method for nitroaniline derivatives involves a reversed-phase column and a UV detector, as these compounds possess strong chromophores.

The choice of mobile phase is critical for achieving good separation. A mixture of water and a polar organic solvent such as acetonitrile or methanol is commonly used. The separation of nitroaniline isomers, for example, has been successfully achieved using an isocratic mobile phase of acetonitrile and water on a C18 column, with detection at 225 nm umass.edu. For "this compound," a similar approach would be a suitable starting point for method development. The retention time of the compound would be a key parameter for its identification, while the peak area would be proportional to its concentration, allowing for quantitative purity analysis.

Table 2: Representative HPLC Conditions for Purity Analysis of Nitroanilines

ParameterCondition
Instrument HPLC system with UV-Vis Detector
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

Note: These conditions are based on established methods for similar nitroaniline compounds and would require optimization for "this compound".

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures to achieve faster separations with greater resolution and sensitivity compared to traditional HPLC. For the analysis of "this compound," a UPLC method would offer significant advantages in terms of speed and efficiency, which is particularly beneficial for high-throughput screening or in-process controls.

The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns. A UPLC method for "this compound" would likely use a sub-2 µm C18 or similar reversed-phase column with a faster gradient elution of acetonitrile and water. The increased peak resolution would be advantageous for separating closely eluting impurities.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions during the synthesis of "this compound". By spotting a small amount of the reaction mixture onto a TLC plate (typically coated with silica gel), it is possible to qualitatively assess the consumption of starting materials and the formation of the desired product and any byproducts.

The separation on a TLC plate is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase (a solvent or a mixture of solvents). For nitroanilines, a common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate (B1210297). The separated spots can be visualized under UV light, as aromatic nitro compounds are typically UV-active. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the different components by comparison with standards.

Table 3: Typical TLC System for Monitoring Nitroaniline Synthesis

ParameterDescription
Stationary Phase Silica gel 60 F254 TLC plates
Mobile Phase Hexane:Ethyl Acetate (e.g., 70:30 v/v)
Visualization UV lamp (254 nm)
Chamber Saturated with the mobile phase

Note: The mobile phase composition would be optimized to achieve good separation (Rf values ideally between 0.2 and 0.8) for the specific reactants and products in the synthesis of "this compound".

X-ray Diffraction Studies for Solid-State Structural Elucidation

X-ray diffraction (XRD) is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. For "this compound," single-crystal X-ray diffraction would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and conformational details. This information is crucial for confirming the regiochemistry of the iodo and nitro substituents on the aniline ring.

Computational and Theoretical Investigations on 3 Iodo 2 Nitroaniline

Quantum Chemical Calculations

Quantum chemical calculations are foundational in modern chemistry, allowing for the detailed study of molecular properties that may be difficult to measure experimentally.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is particularly effective for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 3-Iodo-2-nitroaniline, DFT calculations, likely using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the lowest energy conformation. niscpr.res.in

A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating the response of the optimized molecular structure to various electromagnetic fields, theoretical spectra can be generated that aid in the interpretation of experimental results.

NMR Spectroscopy: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to help assign signals in experimental spectra. These calculations are valuable for confirming the molecular structure.

IR Spectroscopy: The vibrational frequencies of the molecule can be computed to produce a theoretical Infrared (IR) spectrum. researchgate.net This allows for the assignment of specific absorption bands to the stretching and bending motions of functional groups, such as the N-H stretches of the aniline (B41778) group and the symmetric and asymmetric stretches of the nitro group. niscpr.res.in

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule. researchgate.net This calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which can be compared to an experimental UV-Visible spectrum to understand the electronic excitations, often involving π-π* transitions within the aromatic system. nih.gov

While specific calculated spectra for this compound are not available, studies on related nitroanilines have shown good agreement between DFT-predicted and experimental spectroscopic data. niscpr.res.in

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting and explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. thaiscience.info

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. thaiscience.info DFT calculations provide the energy levels of these orbitals. The energy of the HOMO (EHOMO) is related to the ionization potential, indicating the ease of removing an electron. The energy of the LUMO (ELUMO) is related to the electron affinity, indicating the ability to accept an electron.

The difference between these energies, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical parameter. A small energy gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net For nitroaniline compounds, the HOMO is typically localized over the aniline and the aromatic ring, while the LUMO is concentrated around the electron-withdrawing nitro group.

Table 1: Representative Frontier Molecular Orbital Data for a Related Compound (4-Nitroaniline) This table is illustrative and based on data for a similar molecule, as specific data for this compound is not available in the searched literature. niscpr.res.inthaiscience.info

ParameterTheoretical Value (eV)
EHOMO-6.69
ELUMO-2.45
Energy Gap (ΔE)4.24

The spatial distribution of the HOMO and LUMO provides direct insight into the molecule's reactive sites. The regions of the molecule where the HOMO is located are susceptible to electrophilic attack (reaction with electron-seeking species). Conversely, areas where the LUMO is concentrated are prone to nucleophilic attack (reaction with nucleus-seeking species). thaiscience.info For this compound, the HOMO would likely be distributed across the benzene (B151609) ring and the amino group, while the LUMO would be centered on the nitro group, indicating that the nitro group is the primary site for accepting electrons in a reaction. The energy gap also explains the charge transfer characteristics within the molecule. niscpr.res.in

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the sites for intermolecular interactions, electrophilic attack, and nucleophilic attack. nih.gov

The MEP map uses a color scale to denote different potential values.

Red/Yellow: Regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs of electrons on atoms like oxygen and nitrogen.

Blue: Regions of positive electrostatic potential, which are electron-poor. These areas are susceptible to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms (like the N-H protons). nih.gov

For this compound, an MEP map would likely show a significant negative potential (red/yellow) around the oxygen atoms of the nitro group, making them the primary sites for electrophilic interactions. A region of positive potential (blue) would be expected around the hydrogen atoms of the amino group, indicating their role in hydrogen bonding and interactions with nucleophiles.

Visualization of Charge Distribution and Reactive Regions

Computational chemistry provides powerful tools for visualizing the electronic structure of molecules, offering insights into their reactivity. For this compound, a key technique is the calculation of the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In this compound, the distribution of charge is dictated by the interplay of its functional groups. The amino (-NH₂) group is a strong electron-donating group, increasing electron density in the aromatic ring, particularly at the ortho and para positions relative to it. Conversely, the nitro (-NO₂) group is a powerful electron-withdrawing group, and the iodine (-I) atom is a weakly electron-withdrawing group through induction.

Theoretical calculations would predict the following features on an MEP map:

Negative Potential: The most intense negative potential (typically colored red) would be localized on the oxygen atoms of the nitro group. This high electron density makes them the primary sites for electrophilic attack and hydrogen bond acceptance.

Positive Potential: Regions of positive potential (typically colored blue) would be found around the hydrogen atoms of the amino group, making them acidic and capable of acting as hydrogen bond donors. A region of positive electrostatic potential, known as a sigma-hole, is also anticipated on the iodine atom along the axis of the C-I bond, which is crucial for halogen bonding.

Aromatic Ring: The aromatic ring itself would display a complex potential landscape, influenced by the competing effects of the attached groups.

These visualizations are critical for predicting how the molecule will interact with other reagents, substrates, or biological receptors. For instance, a study on p-nitroaniline using Density Functional Theory (DFT) identified the negative potential sites on the nitro group's oxygen atoms as the primary targets for electrophilic attack nrct.go.th.

Studies on Intramolecular and Intermolecular Noncovalent Interactions

The supramolecular assembly and crystal packing of this compound are governed by a variety of noncovalent interactions. While specific crystallographic data for this compound is not available, extensive studies on its isomers, such as 2-iodo-4-nitroaniline (B1222051), provide a robust framework for understanding the expected interactions nih.govresearchgate.net. The primary noncovalent forces at play include hydrogen bonding, halogen bonding, and aromatic interactions.

The this compound molecule possesses both a hydrogen bond donor (the -NH₂ group) and a strong hydrogen bond acceptor (the -NO₂ group). This combination facilitates the formation of extensive intermolecular hydrogen bonding networks.

Intermolecular Hydrogen Bonding: It is highly probable that molecules of this compound arrange themselves into chains or sheets stabilized by N-H···O hydrogen bonds, where a hydrogen from the amino group of one molecule interacts with an oxygen atom from the nitro group of a neighboring molecule. Studies on the crystal structure of 2-iodo-4-nitroaniline have shown that molecules are linked by such N-H···O hydrogen bonds to form distinct structural motifs like chains and rings nih.gov.

Intramolecular Hydrogen Bonding: Due to the ortho-positioning of the amino and nitro groups, there is a strong possibility of an intramolecular N-H···O hydrogen bond. This interaction forms a stable six-membered ring, a feature commonly observed in 2-nitroaniline (B44862) and its derivatives researchgate.net. This internal hydrogen bond can significantly influence the molecule's conformation and chemical properties, such as the basicity of the amino group.

Beyond classical hydrogen bonds, other weaker interactions play a crucial role in the solid-state architecture of iodo-nitroanilines.

Halogen Bonding: The iodine atom in this compound can act as a halogen bond donor. Computational models show a region of positive electrostatic potential (a σ-hole) on the iodine atom opposite the C-I covalent bond. This positive region can form an attractive, directional interaction with an electron-rich atom, such as an oxygen atom of the nitro group from an adjacent molecule (I···O). This type of "iodo···nitro interaction" has been identified as a key structure-directing force in the crystal packing of iodo-nitroaniline isomers, linking molecules into larger assemblies nih.gov. Halogen bonding is a subject of significant research, with theoretical studies confirming that iodine forms the strongest halogen bonds among the halogens due to its high polarizability odu.edu.

Aromatic Interactions: The planar aromatic ring of this compound allows for π-π stacking interactions. In the solid state, molecules often arrange in parallel or offset face-to-face orientations to maximize these stabilizing interactions. The interplay between hydrogen bonds, halogen bonds, and π-π stacking ultimately determines the final crystal structure, as demonstrated in the triclinic and orthorhombic polymorphs of 2-iodo-4-nitroaniline nih.gov.

Interaction TypeDonorAcceptorTypical Distance (Å) (based on isomers)
Hydrogen BondN-H (Amino)O (Nitro)2.9 - 3.2
Halogen BondC-I (Iodine)O (Nitro)3.0 - 3.4
π-π StackingAromatic RingAromatic Ring3.3 - 3.8

Conformational Analysis and Energy Profiles

The conformation of this compound, specifically the orientation of the amino and nitro groups relative to the benzene ring, is a key determinant of its properties. The close proximity of the bulky iodine atom and the nitro group at adjacent positions (ortho-arrangement) creates significant steric hindrance.

This steric repulsion likely forces the nitro group to rotate out of the plane of the aromatic ring. In many 2-nitroaniline derivatives, the nitro group is twisted by a considerable angle to alleviate this strain researchgate.net. A detailed conformational analysis, typically performed using quantum-mechanical methods like DFT, would involve systematically rotating the C-N bond of the nitro group and calculating the potential energy at each angle.

The result of such an analysis is a potential energy profile, which maps the energy of the molecule as a function of the dihedral angle. This profile would reveal:

Energy Minima: The rotational angles corresponding to the most stable conformations (conformers).

Energy Maxima: The rotational angles corresponding to transition states, which represent the energy barriers for converting between different conformers.

For this compound, the global energy minimum would likely correspond to a non-planar structure with the nitro group twisted to minimize steric clash with the adjacent iodine atom while still allowing for a degree of electronic conjugation and the formation of an intramolecular hydrogen bond.

Quantitative Structure-Property Relationship (QSPR) Modeling (Conceptual)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology used to predict the physicochemical properties of chemicals based on their molecular structure. A QSPR model is a mathematical equation that correlates variation in a molecule's properties with variations in its structural features, known as molecular descriptors.

Conceptually, developing a QSPR model for this compound or related compounds would follow a defined workflow mdpi.com:

Data Set Compilation: A collection of molecules with experimentally measured values for a target property (e.g., melting point, solubility, toxicity) would be assembled.

Molecular Descriptor Calculation: For each molecule in the dataset, including this compound, a large number of numerical descriptors would be calculated using specialized software. These descriptors quantify different aspects of the molecular structure.

Model Development: Statistical or machine learning techniques, such as multiple linear regression (MLR), are used to select the most relevant descriptors and build a mathematical equation that links them to the target property.

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not due to a chance correlation.

For a molecule like this compound, a wide range of descriptors could be calculated to capture its unique structural features.

Descriptor ClassExamples for this compound
Constitutional Molecular Weight, Atom Count, Ring Count
Topological Wiener Index, Kier & Hall Connectivity Indices
Geometric Molecular Surface Area, Molecular Volume, Shadow Indices
Electrostatic Dipole Moment, Partial Charges on Atoms
Quantum-Chemical HOMO/LUMO Energies, Hardness, Electronegativity, MEP Minima/Maxima

By correlating these descriptors with a property of interest, QSPR models can provide rapid predictions for new or untested compounds, guiding experimental work and prioritizing candidates in materials science and drug discovery.

Applications As a Synthetic Intermediate and Precursor in Academic Research

Synthesis of Heterocyclic Compounds

3-Iodo-2-nitroaniline serves as a foundational precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The ortho-positioning of the amino and nitro groups is particularly advantageous for cyclization reactions that lead to the formation of fused ring systems.

Quinolines are a significant class of heterocyclic compounds with a broad spectrum of biological and therapeutic applications. iipseries.org Numerous classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, utilize aniline (B41778) derivatives as key starting materials. nih.gov In these syntheses, an aniline is reacted with various carbonyl compounds under acidic or basic conditions to construct the quinoline core.

The presence of the iodo and nitro substituents on the this compound ring influences the reactivity and outcome of these classical syntheses. While the nitro group is strongly deactivating, the amino group is an activating ortho-, para-director, guiding the cyclization process. For instance, in reactions analogous to the Doebner synthesis, iodo-aniline can be reacted with pyruvic acid and various aldehydes to produce iodo-substituted carboxy-quinolines. nih.gov The use of this compound in such reactions would be expected to yield quinoline structures incorporating both the iodo and nitro groups, which can be further modified in subsequent synthetic steps.

Table 1: Major Named Reactions for Quinoline Synthesis from Anilines

Reaction Name Typical Reagents Description
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) A condensation reaction that produces the parent quinoline ring. iipseries.org
Doebner-von Miller Reaction Aniline, α,β-unsaturated carbonyl compound, acid catalyst A variation of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines. nih.gov
Friedländer Synthesis o-aminoaryl aldehyde or ketone, a compound with a reactive α-methylene group, base or acid catalyst An aldol condensation type reaction leading to the formation of a quinoline derivative. iipseries.org
Pfitzinger Reaction Isatin, α-methylene carbonyl compound, base A reaction used to obtain quinoline-4-carboxylic acids. nih.gov

The 2-nitroaniline (B44862) scaffold is a direct precursor for the synthesis of benzimidazoles, a class of heterocycles with significant pharmacological importance. researchgate.net The synthetic strategy typically involves the reduction of the nitro group to a second amino group, forming an o-phenylenediamine intermediate. This diamine can then undergo cyclization with a suitable one-carbon synthon (such as an aldehyde, carboxylic acid, or carbon dioxide) to form the benzimidazole ring.

Recent research has demonstrated gold-catalyzed methods for the synthesis of benzimidazoles directly from 2-nitroanilines using carbon dioxide and hydrogen gas. researchgate.netrsc.org In this process, the gold catalyst facilitates the initial hydrogenation of the nitro group to form the o-phenylenediamine, which subsequently cyclizes. researchgate.netrsc.org This methodology is applicable to substituted 2-nitroanilines, including this compound, providing a pathway to 4-iodobenzimidazoles.

Furthermore, 2-nitroaniline derivatives can be used to synthesize benzimidazole N-oxides. mdpi.com These reactions often proceed via a base-mediated cyclization of an N-substituted-2-nitroaniline. mdpi.com The resulting N-oxide products are themselves valuable intermediates for further functionalization.

Building Block for Complex Organic Molecules

The distinct reactivity of its three functional groups makes this compound an ideal building block for the assembly of complex organic molecules. nih.govfrontiersin.org It allows for the controlled, stepwise introduction of molecular complexity.

In multi-step organic synthesis, the strategic introduction of functional groups is paramount. libretexts.orglumenlearning.com Aromatic nitro compounds are highly valued as intermediates because the nitro group is a strong meta-director in electrophilic aromatic substitution and can be readily transformed into other functional groups, most notably an amino group via reduction. researchgate.net Similarly, the iodine substituent is a crucial handle for introducing molecular complexity. calibrechem.com

Using this compound as a starting material provides a synthetic advantage by incorporating these two key functionalities from the outset. This circumvents the need for separate nitration and iodination steps, which can sometimes present challenges with regioselectivity and functional group compatibility on a sensitive substrate. The directing effects of the substituents are crucial; the amino group is a strong ortho-, para-director, while the nitro group is a meta-director, and iodine is a deactivating ortho-, para-director. The pre-defined arrangement of these groups in this compound provides unambiguous regiochemical control for subsequent reactions.

The true synthetic power of this compound lies in the ability to selectively manipulate its functional groups in a sequential manner.

Reactions at the Iodine Atom: The iodine atom is an excellent leaving group and a key participant in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental methods for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of a wide array of alkyl, aryl, or vinyl groups. mdpi.com This enables the extension of the molecular framework at the C3 position.

Transformations of the Nitro Group: The nitro group can be selectively reduced under various conditions (e.g., catalytic hydrogenation, metal-acid reduction) to an amino group. This transformation dramatically alters the electronic properties of the ring and provides a new nucleophilic site for acylation, alkylation, or diazotization reactions. The reduction of the nitro group is the key step in forming the o-phenylenediamine intermediate required for benzimidazole synthesis. researchgate.netrsc.org

Reactions of the Amino Group: The primary amino group can be protected (e.g., via acylation to form an amide) to modulate its reactivity and directing influence during subsequent electrophilic substitutions on the aromatic ring. magritek.com It can also be diazotized and converted into a wide range of other functional groups through Sandmeyer-type reactions.

This orthogonal reactivity allows for a programmed sequence of reactions, building molecular complexity in a controlled and predictable fashion.

Precursor for Advanced Materials and Functionalized Aromatic Systems (Academic Synthesis Focus)

In academic research, there is a strong focus on developing novel organic materials with specific electronic, optical, or energetic properties. Heterocyclic and functionalized aromatic systems are core components of many of these materials. Quinolines, for example, serve as scaffolds for organic light-emitting diodes (OLEDs). nih.gov

The use of this compound as a precursor allows for the synthesis of specifically functionalized building blocks for these materials. For instance, its role in synthesizing benzimidazoles is relevant to materials science, as certain bis(benzimidazole) derivatives are explored for applications as photoactive or energetic materials. mdpi.com By starting with this compound, researchers can create benzimidazole systems with a precisely placed iodine atom. This iodine can be used in a final step to couple the heterocyclic core to a polymer backbone or another functional molecule, thereby tailoring the properties of the final material. The combination of the electron-withdrawing nitro group and the polarizable iodine atom on the precursor's aromatic ring can also be used to fine-tune the electronic landscape of the target molecules.

Design and Synthesis of Photoactive and Electron-Transfer Systems (conceptual)

The unique arrangement of functional groups in this compound—an electron-donating amino group (-NH₂), a strongly electron-withdrawing nitro group (-NO₂), and a heavy iodine atom on an aromatic ring—makes it a theoretically promising scaffold for the design of photoactive and electron-transfer systems.

The core structure embodies a "push-pull" architecture. The amino group acts as an electron donor (push) and the nitro group as an electron acceptor (pull), linked by the π-conjugated system of the benzene (B151609) ring. This configuration is fundamental to creating molecules with significant Intramolecular Charge Transfer (ICT) characteristics. Upon photoexcitation, such molecules can transition to an excited state with a substantial separation of charge, forming a large dipole moment. This property is a cornerstone for developing nonlinear optical (NLO) materials, molecular sensors, and components for organic light-emitting diodes (OLEDs).

Conceptually, this compound could serve as a building block for such systems. The inherent ICT character could be tuned by modifying the donor or acceptor strength through derivatization. Furthermore, the presence of the iodine atom introduces another dimension to its potential photoactive properties due to the "heavy-atom effect." In photochemistry, heavy atoms like iodine can enhance the rate of intersystem crossing (ISC)—a process where a molecule transitions from a singlet excited state to a triplet excited state. This property is critical in the design of photosensitizers for applications such as photodynamic therapy and triplet-triplet annihilation upconversion.

In the context of electron-transfer systems, aniline derivatives are known to act as electron donors in the formation of Electron Donor-Acceptor (EDA) complexes. nih.govacs.org When irradiated with light, these complexes can initiate an electron transfer from the donor (the aniline moiety) to the acceptor. nih.govacs.org The electronic properties of this compound, modulated by the competing influences of the nitro and iodo groups, could be exploited to design novel EDA complexes that are active under visible light, potentially circumventing the need for expensive photoredox catalysts. nih.gov

Derivatization for Structure-Property Relationship (SAR) Studies in Chemical Space (Conceptual, focusing on structural modifications and their theoretical impact)

Structure-Activity Relationship (SAR) or Structure-Property Relationship (SPR) studies are fundamental to disciplines like medicinal chemistry and materials science. These studies involve the systematic modification of a lead compound to map how specific structural changes influence its biological activity or physical properties. This compound offers three distinct and chemically versatile handles for derivatization, making it an excellent starting point for exploring chemical space.

Modification of the Amino Group (-NH₂): The primary amine is a nucleophilic center and a hydrogen bond donor.

N-Alkylation/N-Arylation: Introducing alkyl or aryl substituents on the nitrogen atom would increase steric bulk around the group and modify its hydrogen-bonding capability. This can be crucial for tuning solubility and intermolecular interactions.

N-Acylation: Conversion to an amide would change the electronic nature of the substituent from a strong donor to a weaker one, thereby altering the push-pull character of the entire molecule.

Modification of the Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group and a hydrogen bond acceptor.

Reduction: The most significant modification is the reduction of the nitro group to a primary amine (-NH₂). This transformation would convert the molecule from this compound to 3-iodobenzene-1,2-diamine. This change dramatically alters the electronic properties, turning a strong acceptor into another donor group. The resulting diamine is a valuable precursor for synthesizing heterocyclic compounds like benzimidazoles, which are important pharmaceutical scaffolds. wikipedia.org

Modification of the Iodo Group (-I): The carbon-iodine bond is the most versatile site for introducing a wide array of substituents. Iodine is an excellent leaving group in various cross-coupling reactions. wikipedia.org

Suzuki Coupling: Reaction with boronic acids to form a new carbon-carbon bond, attaching various aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, extending the π-conjugated system.

Heck Coupling: Reaction with alkenes to append vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to replace the iodine with a new nitrogen-based substituent.

These cross-coupling reactions allow for the systematic introduction of a vast library of functional groups at the 3-position. This enables researchers to finely tune properties such as molecular size, shape, polarity, and conjugation, which are critical determinants of a compound's function.

The table below summarizes the conceptual derivatization strategies and their theoretical impact on the molecule's properties.

Functional GroupDerivatization ReactionNew Functional GroupTheoretical Impact on Molecular Properties
Amino (-NH₂) ** N-AlkylationSecondary/Tertiary AmineIncreases steric bulk; Reduces hydrogen bond donor capacity; Modestly increases electron-donating strength.
N-AcylationAmideReduces electron-donating strength; Increases steric bulk; Adds hydrogen bond acceptor site.
Nitro (-NO₂) ReductionPrimary AmineConverts strong electron-withdrawing group to a strong electron-donating group; Drastically alters electronic properties; Creates a precursor for heterocycles.
Iodo (-I) **Suzuki CouplingAryl/VinylExtends π-conjugation; Increases molecular size and rigidity; Modifies lipophilicity and electronic properties.
Sonogashira CouplingAlkyneIntroduces a linear, rigid linker; Significantly extends π-conjugation; Useful for electronic materials.
Buchwald-HartwigAmine/AnilineIntroduces new hydrogen bonding sites; Modifies basicity and polarity.

By leveraging these derivatization strategies, researchers can systematically navigate the chemical space around the this compound core to establish robust structure-property relationships for various applications.

Future Directions and Emerging Research Avenues for 3 Iodo 2 Nitroaniline

Development of More Sustainable and Green Synthetic Methodologies

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, are becoming increasingly important in both academic and industrial research. imist.maresearchgate.net Future research on 3-Iodo-2-nitroaniline is expected to focus on developing more environmentally benign synthetic routes.

Current synthetic methods for related nitroaniline compounds can involve harsh conditions and the use of hazardous solvents. google.com A key area for future research will be the development of solvent-free and catalytic approaches for the synthesis of this compound. Mechanochemical methods, which use mechanical force to induce chemical reactions, offer a promising solvent-free alternative. For instance, the solvent-free mechanocatalytic reduction of nitro compounds using hydrogen gas and a palladium on carbon catalyst has been reported, achieving high yields of anilines. researchgate.net Adapting such methodologies for the synthesis of this compound could significantly reduce waste and improve the sustainability of its production.

Furthermore, the exploration of novel heterogeneous catalysts could lead to more efficient and selective syntheses. Supported gold nanoparticles, for example, have shown high chemoselectivity for the hydrogenation of nitro groups in the presence of other reducible functional groups. nih.gov The development of catalysts that can facilitate the direct and regioselective iodination and nitration of aniline (B41778) derivatives under mild, solvent-free conditions would be a significant advancement.

ApproachPotential AdvantagesRelevant Research Area
Mechanochemistry Reduced solvent waste, potentially lower energy consumption.Solvent-free synthesis
Heterogeneous Catalysis Catalyst recyclability, improved selectivity, milder reaction conditions.Green catalysts
Photocatalysis Use of light as a renewable energy source.Sustainable energy in synthesis

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The unique electronic and steric properties of this compound make it an intriguing substrate for exploring new chemical reactions and catalytic processes. The interplay between the electron-withdrawing nitro group and the electron-donating amino group, along with the sterically demanding iodo substituent, can lead to unique reactivity.

A significant frontier in organic synthesis is the development of methods for the stereoselective construction of chiral molecules. While direct use of this compound in enantioselective reactions is yet to be extensively explored, its potential as a precursor for chiral catalysts is a promising research avenue. Chiral iodoaniline derivatives have been successfully used as catalysts in the α-functionalization of ketones. acs.org Future work could focus on synthesizing chiral catalysts derived from this compound and evaluating their efficacy in a range of asymmetric transformations, such as enantioselective iodolactonization. nih.gov

Moreover, the development of diastereoselective reactions involving this compound as a reactant is another area ripe for investigation. Cascade reactions, which form multiple chemical bonds in a single operation, could be designed to exploit the reactivity of the different functional groups on the molecule. For example, a cascade double Michael addition has been used for the diastereoselective synthesis of highly substituted cyclohexanones. beilstein-journals.org Investigating similar cascade reactions with this compound could lead to the efficient synthesis of complex and stereochemically rich molecules.

Reaction TypePotential Application of this compound
Enantioselective Catalysis Precursor for chiral organocatalysts.
Diastereoselective Reactions Substrate in cascade or multi-component reactions.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry offers powerful tools for understanding and predicting chemical reactivity, thereby accelerating the discovery of new reactions and the optimization of existing ones. Future research on this compound will likely benefit from the application of advanced computational modeling techniques.

Density Functional Theory (DFT) can be employed to investigate the electronic structure, spectroscopic properties, and reaction mechanisms involving this compound. earthlinepublishers.com Such studies can provide valuable insights into the regioselectivity and stereoselectivity of reactions, guiding the rational design of experiments. For instance, DFT has been used to study the cis-dihydroxylation of nitroaromatic compounds, elucidating the most feasible reaction mechanism. nih.govnih.gov Similar computational approaches could be used to predict the outcomes of novel transformations of this compound.

The development of machine learning models for reaction prediction is another emerging area that could be applied to the chemistry of this compound. cecam.org By training algorithms on large datasets of chemical reactions, it may become possible to predict new reactivity patterns and identify optimal conditions for desired transformations, thus streamlining the research and development process.

Integration into Complex Polymeric and Supramolecular Architectures (Conceptual)

The functional groups present in this compound provide opportunities for its incorporation into larger molecular assemblies, such as polymers and supramolecular structures. This is a conceptual area with significant potential for the development of new materials with tailored properties.

The amino group of this compound can serve as a monomer for polymerization reactions. Copolymers of aniline and 3-nitroaniline (B104315) have been synthesized and their physicochemical properties studied. researchgate.net The incorporation of the iodo group could introduce additional functionality, for example, by serving as a site for post-polymerization modification through cross-coupling reactions. The resulting polymers could have interesting electronic and optical properties, with potential applications in organic electronics.

In the realm of supramolecular chemistry, the iodo and nitro groups of this compound can participate in non-covalent interactions, such as halogen bonding and hydrogen bonding. researchgate.netnih.gov These interactions can be exploited to direct the self-assembly of molecules into well-defined architectures, such as sheets and three-dimensional frameworks. The interplay of these interactions in derivatives of iodo-nitroanilines has been shown to dictate their solid-state packing. nih.gov By designing complementary molecules that can interact with this compound through these specific non-covalent forces, it may be possible to construct novel supramolecular materials with applications in areas such as crystal engineering and molecular recognition.

Q & A

Q. What are the recommended synthetic routes for preparing 3-Iodo-2-nitroaniline in academic laboratories?

Methodological Answer: this compound can be synthesized via electrophilic iodination of 2-nitroaniline using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media. A typical procedure involves dissolving 2-nitroaniline in glacial acetic acid, followed by slow addition of ICl at 0–5°C to minimize side reactions. The product is purified via recrystallization from ethanol/water (1:3). For safety, ensure proper ventilation and use corrosion-resistant glassware due to the reactivity of iodine derivatives. Note: This method is extrapolated from iodination protocols for structurally similar aromatic amines like 3-chloro-2-methylaniline .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., iodine’s deshielding effect on adjacent protons).
  • Infrared (IR) Spectroscopy : Confirm nitro (-NO2_2) and amine (-NH2_2) groups via stretches at ~1520 cm1^{-1} (asymmetric NO2_2) and ~3350 cm^{-1 (NH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C6_6H5_5IN2_2O2_2; calc. 279.94 g/mol) and fragmentation patterns.
  • X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from similar nitroaniline derivatives (e.g., 2-iodo-4-nitroaniline ).

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential iodine vapor release.
  • Storage : Keep in amber glass bottles at 2–8°C under inert atmosphere (N2_2 or Ar) to prevent degradation. Note: Safety data is inferred from hazards reported for structurally related iodinated amines like 2-iodo-3-hydroxypyridine .

Advanced Research Questions

Q. How can polymorphic forms of this compound be identified and analyzed?

Methodological Answer: Polymorphism is studied using:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve crystal packing and hydrogen-bonding networks. For example, orthorhombic vs. monoclinic forms may exhibit distinct NH···O interactions, as seen in 2-iodo-4-nitroaniline .
  • Differential Scanning Calorimetry (DSC) : Detect phase transitions (e.g., melting points and enantiotropic transformations).
  • Solvent-Mediated Transformations : Monitor polymorphic shifts using in situ laser probes during recrystallization from solvents like DMSO or acetonitrile .

Q. How does the iodine substituent influence the electronic and reactivity profile of this compound compared to other nitroanilines?

Methodological Answer:

  • Electron-Withdrawing Effects : The iodine atom’s inductive effect enhances the nitro group’s electron deficiency, increasing electrophilicity at the aromatic ring. Compare reactivity with 3-nitroaniline or 4-iodo-2-nitroaniline via Hammett substituent constants (σm_m for -I ≈ +0.35).
  • Nucleophilic Aromatic Substitution (NAS) : Study reactions with alkoxides or amines under varying temperatures. Iodine’s leaving-group ability may facilitate substitution at the 3-position, unlike chloro or methyl analogs .

Q. What computational methods validate the electronic structure and stability of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate bond lengths, Mulliken charges, and frontier orbitals (HOMO-LUMO gaps). Compare with experimental data from NIST Chemistry WebBook for nitroaniline derivatives .
  • Molecular Dynamics (MD) Simulations : Predict solubility parameters in polar aprotic solvents (e.g., DMF) by analyzing intermolecular interactions.

Q. How can solvent polarity impact the photophysical properties of this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Measure absorbance shifts in solvents of varying polarity (e.g., hexane vs. methanol). The nitro group’s n→π* transition (~350 nm) may redshift with increasing solvent polarity due to solvatochromism.
  • Fluorescence Quenching Studies : Investigate interactions with electron-deficient quenchers (e.g., tetracyanoethylene) to assess excited-state behavior.

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